![molecular formula C19H19NO3S B2512592 N-benzyl-6-ethoxynaphthalene-2-sulfonamide CAS No. 428494-50-2](/img/structure/B2512592.png)
N-benzyl-6-ethoxynaphthalene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-benzyl sulfonamides, such as “N-benzyl-6-ethoxynaphthalene-2-sulfonamide”, has been explored in the context of potential anticancer agents . The reaction involves the formation of N-benzyl sulfonamide from PhI(OAc)2, I2, and sulfonamide . An enhanced product yield was observed when using an excess (2-5 equivalents) of aldehyde substrate .
Chemical Reactions Analysis
The chemical reactions involving N-benzyl sulfonamides are complex and can involve multiple steps . For instance, the formation of N-benzyl sulfonamide from PhI(OAc)2, I2, and sulfonamide involves several steps, including the generation of an N-iodosulfonamide, the attack of the sulfonamide on an electron-deficient carbonyl carbon, and the reduction of the resulting N-sulfonyl imine with NaBH4 to form the N-benzyl sulfonamide product .
Scientific Research Applications
- Application : N-benzyl-6-ethoxynaphthalene-2-sulfonamide may exhibit strong antimicrobial activity due to its sulfonamide moiety. Researchers can explore its potential as a novel antibacterial or antifungal agent .
- Application : N-benzyl-6-ethoxynaphthalene-2-sulfonamide could serve as a starting point for designing novel anticancer drugs. Researchers can explore its effects on cancer cell lines and study its mechanism of action .
- Application : Investigate whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide has anti-inflammatory properties. Understanding its impact on inflammatory pathways could lead to therapeutic applications .
- Application : Evaluate whether this compound possesses antioxidant activity. Assess its ability to scavenge free radicals and protect against oxidative stress .
- Application : Investigate whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide affects glucose metabolism or insulin sensitivity. It could be a lead compound for developing antidiabetic drugs .
- Application : Explore whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide exhibits antiviral activity. Assess its effects against specific viruses, such as influenza or herpes viruses .
Antimicrobial Properties
Anticancer Potential
Anti-inflammatory Activity
Antioxidant Potential
Antidiabetic Effects
Antiviral Properties
Future Directions
The future directions for “N-benzyl-6-ethoxynaphthalene-2-sulfonamide” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .
properties
IUPAC Name |
N-benzyl-6-ethoxynaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-18-10-8-17-13-19(11-9-16(17)12-18)24(21,22)20-14-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRHWDBGFBJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-ethoxynaphthalene-2-sulfonamide |
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